2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid
Description
2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is a quinoxaline derivative featuring a malonic acid moiety (two carboxylic acid groups) attached via a methylene bridge to the heterocyclic core. The quinoxaline ring system, substituted with a methyl group at position 4 and a ketone at position 3, confers unique electronic and steric properties.
Malonic acid’s diacid structure enhances reactivity in condensation and coordination chemistry, making this compound a candidate for catalytic applications or as a pharmacophore in drug design .
Properties
CAS No. |
1501-39-9 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2-[(4-methyl-3-oxoquinoxalin-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C13H12N2O5/c1-15-10-5-3-2-4-8(10)14-9(11(15)16)6-7(12(17)18)13(19)20/h2-5,7H,6H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
JWZXCJUBVMTIDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid typically involves multiple steps:
Formation of the Quinoxaline Ring: The initial step often involves the condensation of o-phenylenediamine with a suitable diketone, such as methylglyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of the Malonic Acid Moiety: The quinoxaline derivative is then reacted with malonic acid or its derivatives. This step usually requires a strong base, such as sodium ethoxide, to deprotonate the malonic acid and facilitate the nucleophilic attack on the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery systems and purification steps, such as recrystallization or chromatography, are also integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoxaline ring, forming carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution often requires catalysts like aluminum chloride (AlCl3) and conditions such as refluxing in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids and quinoxaline N-oxides.
Reduction: Hydroxyquinoxalines.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The quinoxaline ring system is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The ability to modify the quinoxaline ring and malonic acid moiety allows for the fine-tuning of its biological activity.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require stable, complex organic structures.
Mechanism of Action
The mechanism of action of 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. The malonic acid moiety can chelate metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural distinctions between the target compound and related quinoxaline derivatives:
Key Observations :
- This may enhance solubility in polar solvents or coordination with metal ions .
Physical and Hazard Properties
Note: The malonic acid derivative’s higher acidity may necessitate specialized handling to avoid corrosion or irritation, though specific data are unavailable.
Biological Activity
2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid (commonly referred to as quinoxaline derivative) has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that contributes to its diverse biological effects, including anticancer properties.
The molecular formula of 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is C13H12N2O5, with a molecular weight of 276.25 g/mol. Its structure includes a quinoxaline moiety, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its anticancer properties. Research indicates that quinoxaline derivatives can induce apoptosis in various cancer cell lines through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of cell cycle progression.
Anticancer Mechanisms
- Induction of Apoptosis : Studies have shown that compounds similar to 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid can trigger apoptotic pathways in cancer cells. For instance, research on related quinolone derivatives revealed that they induce apoptosis via ROS generation and cell cycle arrest at the G2/M phase .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer types, notably by affecting cyclin-dependent kinases (CDKs) and cyclins, which are crucial for cell cycle regulation .
- Microtubule Disruption : Similar quinoxaline derivatives have been reported to interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis .
Case Studies
Several studies have explored the biological effects of quinoxaline derivatives:
- Study on Anticancer Effects : A study evaluated a derivative's effect on breast cancer cells, demonstrating significant cytotoxicity with an IC50 value of approximately 1.53 µM against NCI/ADR-RES breast cancer cells. The mechanism involved G2/M phase arrest and activation of caspases .
- Mechanism Exploration : Another research highlighted that quinoxaline derivatives could cause cleavage of Mcl-1 and phosphorylation changes in Bcl-2 family proteins, indicating a shift towards pro-apoptotic signaling pathways .
Data Table: Biological Activities and Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
